molecular formula C18H16BrNO3 B287988 4-Bromo-2-[3-(2-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

4-Bromo-2-[3-(2-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

Numéro de catalogue B287988
Poids moléculaire: 374.2 g/mol
Clé InChI: WZQBBYZJWVEGAY-JXMROGBWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Bromo-2-[3-(2-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one, also known as BMMA, is a chemical compound that has gained significant attention in scientific research due to its potential in cancer treatment. BMMA belongs to the class of cycloheptatrienones and has a unique structure that makes it a promising candidate for cancer therapy.

Mécanisme D'action

4-Bromo-2-[3-(2-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one inhibits the activity of mitochondrial complex I, which is responsible for the generation of ATP in cells. This inhibition leads to the accumulation of reactive oxygen species, which triggers a cascade of events that ultimately leads to cell death. 4-Bromo-2-[3-(2-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-Bromo-2-[3-(2-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been shown to have a selective cytotoxic effect on cancer cells, with minimal toxicity to normal cells. It has also been shown to inhibit the growth of cancer cells in vivo, making it a potential candidate for cancer therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 4-Bromo-2-[3-(2-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one is its selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, its mechanism of action is not fully understood, and more research is needed to optimize its effectiveness. Additionally, the synthesis of 4-Bromo-2-[3-(2-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one is complex and requires several steps, which may limit its use in large-scale experiments.

Orientations Futures

Future research on 4-Bromo-2-[3-(2-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one could focus on optimizing its effectiveness as a cancer therapy, improving its selectivity towards cancer cells, and exploring its potential in combination with other cancer treatments. Additionally, more research is needed to fully understand the mechanism of action of 4-Bromo-2-[3-(2-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one and its potential side effects. Overall, 4-Bromo-2-[3-(2-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has shown great potential in cancer therapy and warrants further investigation.

Méthodes De Synthèse

The synthesis of 4-Bromo-2-[3-(2-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one involves several steps, including the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form 2-methoxyphenylacetyl chloride. This intermediate is then reacted with 4-bromo-2,4,6-cycloheptatrien-1-one in the presence of triethylamine to form the desired product, 4-Bromo-2-[3-(2-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one.

Applications De Recherche Scientifique

4-Bromo-2-[3-(2-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been extensively studied for its potential anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, pancreatic, and lung cancer. 4-Bromo-2-[3-(2-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one works by targeting the mitochondrial complex I, leading to the accumulation of reactive oxygen species and inducing apoptosis in cancer cells.

Propriétés

Nom du produit

4-Bromo-2-[3-(2-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

Formule moléculaire

C18H16BrNO3

Poids moléculaire

374.2 g/mol

Nom IUPAC

4-bromo-2-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C18H16BrNO3/c1-20-15-9-8-13(19)11-14(18(15)22)16(21)10-7-12-5-3-4-6-17(12)23-2/h3-11H,1-2H3,(H,20,22)/b10-7+

Clé InChI

WZQBBYZJWVEGAY-JXMROGBWSA-N

SMILES isomérique

CNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=CC=CC=C2OC)Br

SMILES

CNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=CC=C2OC)Br

SMILES canonique

CNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=CC=C2OC)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.